molecular formula C11H20N2O3 B14906835 Ethyl 2-(4-(methylcarbamoyl)piperidin-1-yl)acetate

Ethyl 2-(4-(methylcarbamoyl)piperidin-1-yl)acetate

Cat. No.: B14906835
M. Wt: 228.29 g/mol
InChI Key: FDGXQCCWADJAMG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(methylcarbamoyl)piperidin-1-yl)acetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(methylcarbamoyl)piperidin-1-yl)acetate typically involves the reaction of piperidine derivatives with ethyl acetate and methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(methylcarbamoyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Ethyl 2-(4-(methylcarbamoyl)piperidin-1-yl)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(methylcarbamoyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound may act on enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of the piperidine ring with ethyl and methylcarbamoyl groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

ethyl 2-[4-(methylcarbamoyl)piperidin-1-yl]acetate

InChI

InChI=1S/C11H20N2O3/c1-3-16-10(14)8-13-6-4-9(5-7-13)11(15)12-2/h9H,3-8H2,1-2H3,(H,12,15)

InChI Key

FDGXQCCWADJAMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C(=O)NC

Origin of Product

United States

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